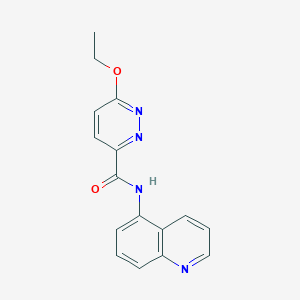

6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

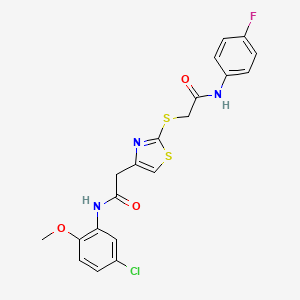

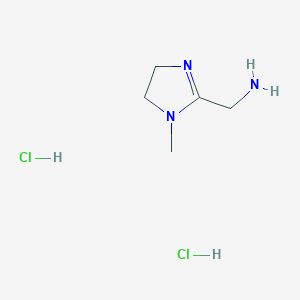

“6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide” is a chemical compound that has been studied for its potential use in the medical field . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact process can vary, but it typically involves the reaction of a pyridazine derivative with a quinoline derivative . The resulting compound is then further modified to introduce the ethoxy group .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, a quinoline ring, and an ethoxy group . The exact arrangement of these groups can have a significant impact on the compound’s properties and behavior .Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions . For example, it can react with other compounds to form new derivatives, which can have different properties and potential uses .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . For example, the presence of the ethoxy group can affect its solubility, while the pyridazine and quinoline rings can influence its reactivity .Applications De Recherche Scientifique

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

A novel series of 3-quinoline carboxamides, structurally similar to 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide, has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate potent and highly selective ATM inhibition with properties suitable for oral administration. They have shown efficacy in combination with the DSB-inducing agent irinotecan in a disease-relevant model, indicating their potential use in cancer research and therapy (Degorce et al., 2016).

Antimicrobial and Antitumor Activities

Another study involved the synthesis of novel heterocyclic aryl monoazo organic compounds including derivatives structurally related to this compound. These compounds were applied for dyeing polyester fabrics and were investigated for their color characteristics, fastness properties, and biological activities. The synthesized compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates the potential application of such compounds in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Coordination Behavior and Cytotoxicity of Carboxamide Palladium(II) Complexes

Treatments of compounds structurally related to this compound with palladium have led to the synthesis of Pd(ii) complexes that exhibit interesting coordination behavior. These complexes have been studied for their electrochemical properties, substitution kinetics, DNA/BSA interactions, and in vitro cytotoxicity in cancer cell lines. They show promise as potent cytotoxic agents on par with cisplatin in certain cancer cell lines, highlighting their potential in cancer therapy (Omondi et al., 2021).

Diuretic Properties and Polymorphic Modifications

Compounds with structural similarities to this compound have been studied for their strong diuretic properties and potential as hypertension remedies. Investigations into polymorphic modifications of such compounds reveal differences in crystal packing, which can influence their pharmacological properties. Understanding these modifications is crucial for the development of new hypertension medications (Shishkina et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

6-ethoxy-N-quinolin-5-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-2-22-15-9-8-14(19-20-15)16(21)18-13-7-3-6-12-11(13)5-4-10-17-12/h3-10H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNJDCDXLVYSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2452000.png)

![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)